3,4,5,6-Tetrahydroxy-2-oxohexanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

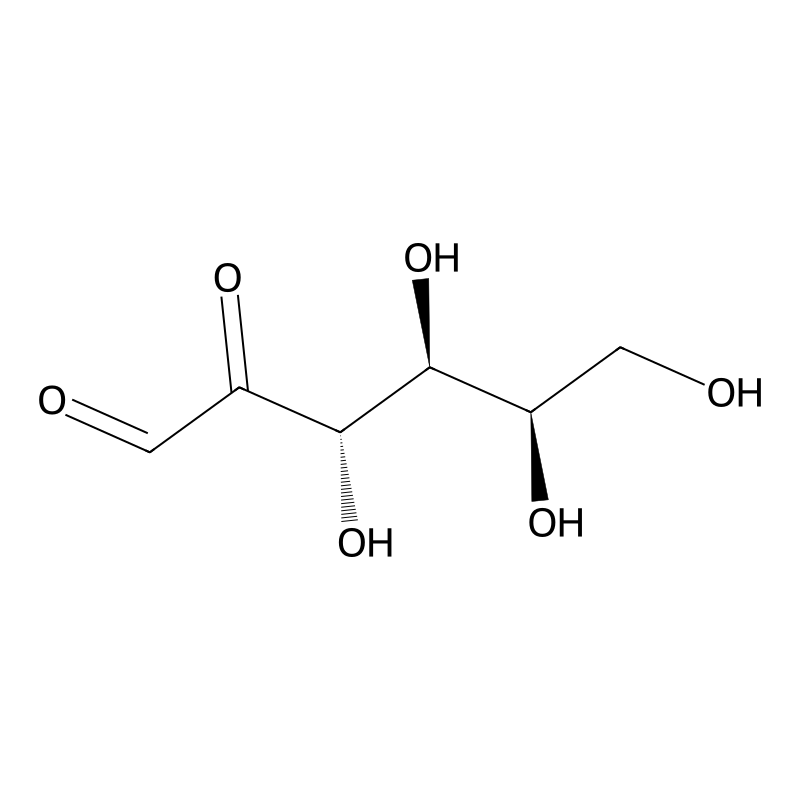

3,4,5,6-Tetrahydroxy-2-oxohexanal is a hexose derivative characterized by the presence of four hydroxyl groups and a ketone functional group. Its molecular formula is , and it has a molar mass of approximately 178.14 g/mol. This compound is a sugar-like molecule that can be involved in various biochemical processes, particularly in carbohydrate metabolism. It is structurally related to other hexoses and sugar alcohols, making it significant in both synthetic and natural chemistry contexts.

- Oxidation: It can be oxidized to form higher-order carbonyl compounds or acids. For instance, further oxidation can yield 2-keto-L-gulonic acid, which is important in vitamin C synthesis pathways .

- Reduction: The compound can also undergo reduction to form sugar alcohols, which are important in various biological systems.

- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming glycosidic bonds that are crucial in polysaccharide synthesis.

3,4,5,6-Tetrahydroxy-2-oxohexanal exhibits biological activities that are relevant to metabolic pathways. As a reactive carbonyl compound, it can participate in the Maillard reaction, contributing to the formation of advanced glycation end products (AGEs). These products have implications in diabetes and aging-related diseases due to their potential to induce oxidative stress and inflammation . Additionally, its derivatives may exhibit antimicrobial properties or influence enzymatic activities within metabolic pathways.

The synthesis of 3,4,5,6-Tetrahydroxy-2-oxohexanal can be achieved through various methods:

- Chemical Synthesis: Traditional organic synthesis methods involve the oxidation of sugar alcohols or the rearrangement of simpler carbohydrates.

- Biochemical Pathways: In biological systems, this compound may arise from the enzymatic conversion of glucose derivatives through pathways such as the Amadori rearrangement .

- Synthetic Routes Using Catalysts: Modern synthetic approaches may utilize specific catalysts to enhance yield and selectivity during the synthesis process.

3,4,5,6-Tetrahydroxy-2-oxohexanal has several applications:

- Food Industry: It is relevant in food chemistry for its role in flavor development and color formation during cooking processes.

- Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis or as active pharmaceutical ingredients due to their biological activity.

- Biotechnology: It can be employed in metabolic engineering to produce desired compounds through fermentation processes.

Research into the interactions of 3,4,5,6-Tetrahydroxy-2-oxohexanal with proteins and enzymes is crucial for understanding its biological roles. Interaction studies have shown that it can modify proteins through glycation processes, potentially affecting protein function and stability. Moreover, studies on its reactivity with nucleophiles provide insights into its role as a substrate for various enzymatic reactions .

Several compounds share structural similarities with 3,4,5,6-Tetrahydroxy-2-oxohexanal. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,3,4,6-Tetrahydroxy-5-oxohexanal | Similar structure but different hydroxyl positioning. | |

| Glucosone | A dicarbonyl intermediate with distinct reactivity patterns. | |

| L-Sorbosone | Sugar alcohol derivative with notable biological activity. |

Uniqueness: The unique arrangement of hydroxyl groups and the presence of a ketone distinguish 3,4,5,6-Tetrahydroxy-2-oxohexanal from its analogs. This specific configuration influences its reactivity and biological properties significantly compared to similar compounds.

Early Identification and Synthesis

The compound was first described in 1937 as a product of glucose oxidation using plasmolysed microbial preparations. Researchers observed its formation during enzymatic processes involving Polyporus obtusus and Aspergillus oryzae, which catalyzed the oxidation of glucose at the C2 position to yield D-glucosone. By the mid-20th century, chemical synthesis routes emerged, including the oxidation of glucose with iodine in alkaline conditions, which produced the compound alongside other osone derivatives.

Table 1: Key Historical Milestones

Structural Elucidation

Early structural characterization relied on derivatization techniques such as phenylhydrazone formation and mass spectrometry. The compound’s IUPAC name, 3,4,5,6-tetrahydroxy-2-oxohexanal, reflects its α-dicarbonyl nature and hydroxyl group arrangement. X-ray crystallography and nuclear magnetic resonance (NMR) studies later confirmed its open-chain and cyclic hemiacetal forms in aqueous solutions.

Table 2: Structural Properties

| Property | Value | Method of Determination |

|---|---|---|

| Molecular formula | C₆H₁₀O₆ | Elemental analysis |

| Molecular weight | 178.14 g/mol | Mass spectrometry |

| CAS registry | 54142-77-7 | Chemical databases |

International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as 3,4,5,6-tetrahydroxy-2-oxohexanal, reflecting the positioning of functional groups along the six-carbon chain [1] [11]. The structural backbone consists of a hexanal framework with a ketone group at position 2 and hydroxyl groups at positions 3, 4, 5, and 6 [20] [33].

| Descriptor Type | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 3,4,5,6-tetrahydroxy-2-oxohexanal [1] |

| Molecular Formula | C₆H₁₀O₆ [1] [11] |

| Molecular Weight | 178.14 g/mol [1] [17] |

| Exact Mass | 178.047738 g/mol [1] [17] |

| International Chemical Identifier | InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2 [1] [20] |

| International Chemical Identifier Key | DCNMIDLYWOTSGK-UHFFFAOYSA-N [1] [20] |

| Simplified Molecular Input Line Entry System (Canonical) | C(C(C(C(C(=O)C=O)O)O)O)O [1] |

| Simplified Molecular Input Line Entry System (Stereochemical) | O=CC(=O)C@@HC@HC@HCO [2] [20] |

| Hydrogen Bond Donor Count | 4 [1] |

| Hydrogen Bond Acceptor Count | 6 [1] |

| Rotatable Bond Count | 5 [1] |

| Topological Polar Surface Area | 115.06 Ų [13] [17] |

The compound exhibits structural characteristics typical of ketoaldohexoses, featuring both aldehyde and ketone carbonyl groups within the same molecule [11] [24]. The aldehyde group occupies the terminal position (C1), while the ketone functionality is positioned at C2, creating a unique dual-carbonyl arrangement [20] [32]. The remaining carbon atoms (C3-C6) bear hydroxyl substituents, contributing to the compound's high degree of hydrophilicity [23] [26].

Synonyms and Registry Numbers

The compound is recognized under multiple nomenclature systems and registry databases, reflecting its significance in carbohydrate chemistry and biochemical research [1] [5]. The primary Chemical Abstracts Service registry number 54142-77-7 serves as the standard identifier, while additional registry numbers accommodate different stereochemical configurations and historical naming conventions [1] [20] [21].

| Synonym/Registry Type | Value/Number |

|---|---|

| Primary Chemical Abstracts Service Registry Number | 54142-77-7 [1] [21] [33] |

| Secondary Chemical Abstracts Service Registry Number | 1854-25-7 [2] [20] |

| Alternative Chemical Abstracts Service Registry Numbers | 26345-59-5, 49865-02-3 [10] [13] |

| PubChem Compound Identifier | 274194 [1] |

| ChemSpider Identifier | 140353, 87912 [5] [8] |

| Unique Ingredient Identifier | W4ZZC66XL4 [6] |

| Distributed Structure-Searchable Toxicity Substance Identifier | DTXSID50969052 [1] |

| Nikkaji Number | J846.291G, J3.268.204I [1] [30] |

| National Service Center Numbers | 121167, 120040 [1] [21] |

| Chemical Entities of Biological Interest Identifier | CHEBI:145779 [6] |

| Wikidata Identifier | Q82951987 [1] |

The compound's extensive synonymy reflects its occurrence in various stereochemical forms and its recognition across different research contexts [5] [8]. Common alternative names include D-Arabino-hexos-2-ulose, D-Glucosone, 2-Ketoglucose, Galactosone, and D-lyxo-2-hexosulose [1] [5] [11] [20]. These designations often specify particular stereochemical configurations or emphasize the compound's relationship to other hexose sugars [12] [15].

The formation of 3,4,5,6-Tetrahydroxy-2-oxohexanal occurs through multiple synthetic and biosynthetic routes, encompassing both laboratory-based chemical synthesis and biological metabolic pathways. This dicarbonyl compound, also known as galactosone or 2-keto-galactose, represents an important intermediate in carbohydrate metabolism and food chemistry [1] [2] [3].

In Vitro Synthetic Routes

Maillard Reaction-Derived Formation

The Maillard reaction represents one of the most significant pathways for the formation of 3,4,5,6-tetrahydroxy-2-oxohexanal in food systems and laboratory conditions. This non-enzymatic browning reaction occurs between reducing sugars and amino compounds, leading to the formation of complex mixtures of compounds including dicarbonyl intermediates [4] [5] [6].

The mechanism involves several key stages:

Initial Condensation Phase: The reaction begins with the nucleophilic attack of an amino group on the carbonyl carbon of a reducing sugar, forming an unstable Schiff base. This intermediate undergoes cyclization to form an N-substituted glycosylamine [6].

Amadori Rearrangement: The glycosylamine undergoes an Amadori rearrangement to form 1-amino-1-deoxy-2-ketose compounds. Under specific conditions, these intermediates can be converted to 3,4,5,6-tetrahydroxy-2-oxohexanal through oxidative processes [6] [7].

Degradation Pathways: The Amadori compounds undergo various degradation reactions including oxidative fission, dehydration, and cyclization. Through these processes, dicarbonyl compounds such as glucosone and galactosone are formed as key intermediates [6] [8].

The formation efficiency is significantly influenced by reaction conditions:

- Temperature: Optimal formation occurs between 140-165°C [4]

- pH: Alkaline conditions (pH > 10) promote the formation of dicarbonyl compounds [7]

- Water Activity: Intermediate moisture levels enhance Maillard reaction progression [7]

- Time: Extended heating periods increase yield but may lead to further degradation [8]

Oxidative Degradation of Carbohydrates

Enzymatic Oxidation via Galactose Oxidase

Galactose oxidase (EC 1.1.3.9) catalyzes the stereospecific oxidation of primary alcohols to corresponding aldehydes, making it a valuable tool for carbohydrate modification [9] [10] [11]. This copper-containing enzyme exhibits remarkable specificity for D-galactose and related substrates [12] [13].

Mechanism of Action: The enzyme contains a unique thioether-linked tyrosine-cysteine cofactor that forms a radical complex with copper. The catalytic mechanism involves:

- Substrate Binding: D-galactose binds to the enzyme active site with high specificity for the pro-S hydrogen at the C6 position [13]

- Oxidation: The copper center facilitates electron transfer while the tyrosine radical abstracts hydrogen atoms [14]

- Product Formation: The reaction yields the corresponding aldehyde with stoichiometric production of hydrogen peroxide [9]

Under specific conditions, galactose oxidase can generate oxidized intermediates that undergo further transformation to yield 3,4,5,6-tetrahydroxy-2-oxohexanal through secondary oxidation processes [15] [12].

Chemical Oxidation Methods

Chemical oxidation of carbohydrates using various reagents provides alternative synthetic routes to dicarbonyl compounds [16] [17] [18].

Bromine Water Oxidation: The oxidation of aldose sugars with bromine water follows complex kinetics involving the formation of delta-lactone intermediates [17] [19]. The mechanism involves:

- Rapid formation of bromine-sugar complexes

- Rate-determining elimination of hydrogen bromide

- Formation of corresponding aldonic acids which can undergo further oxidation [17]

Periodate Oxidation: Ruthenate ion-catalyzed oxidation using sodium metaperiodate provides controlled oxidation of galactose and related sugars [16]. This method shows:

- Zero-order dependence on reducing sugar concentration

- First-order dependence on ruthenate ion catalyst

- Formation of lyxonic acid and threonic acid as major products [16]

Nitric Acid Oxidation: Dilute nitric acid oxidation represents a well-established method for converting aldoses to aldonic and aldaric acids [20]. Recent studies have optimized conditions using 5 M nitric acid at 95°C with a galactose to nitric acid molar ratio of 1:9, achieving efficient conversion with computational support for the proposed mechanism [20].

Biological Biosynthesis Mechanisms

Role in Glycolytic Byproduct Formation

The formation of 3,4,5,6-tetrahydroxy-2-oxohexanal in biological systems occurs primarily as a byproduct of normal carbohydrate metabolism rather than as a direct metabolic target. Several interconnected pathways contribute to its biosynthesis [21] [22] [23].

Glycolytic Pathway Contributions

Glycolysis, the central pathway for glucose catabolism, generates various intermediates that can undergo oxidative modifications leading to dicarbonyl compound formation [21] [23] [24]. The process involves:

Glucose-6-Phosphate Oxidation: The initial step of glycolysis produces glucose-6-phosphate, which serves as a substrate for the pentose phosphate pathway [25] [26] [27]. Under oxidative conditions, this intermediate can undergo transformation to various oxidized products [28] [29].

Pentose Phosphate Pathway Integration

The pentose phosphate pathway plays a crucial role in generating oxidized sugar intermediates [25] [27] [32]. This pathway consists of:

Oxidative Phase: Glucose-6-phosphate dehydrogenase catalyzes the rate-limiting oxidation of glucose-6-phosphate to 6-phosphogluconolactone, producing NADPH [28] [26] [27]. The subsequent oxidation by 6-phosphogluconate dehydrogenase generates ribulose-5-phosphate with additional NADPH production [25] [29].

Non-Oxidative Phase: The interconversion of pentose phosphates through transketolase and transaldolase reactions generates various sugar phosphate intermediates [27] [33]. These reactions involve the transfer of carbon units between sugar molecules, potentially creating conditions for the formation of oxidized products [32].

Galactose Metabolism Integration

The Leloir pathway for galactose metabolism provides another biosynthetic route through which 3,4,5,6-tetrahydroxy-2-oxohexanal can be formed [34] [35] [36] [37].

Galactokinase Reaction: The phosphorylation of α-D-galactose by galactokinase produces galactose-1-phosphate using ATP as the phosphate donor [34] [36]. This enzyme shows specificity for galactose with a Km of approximately 0.8 mM [36].

Galactose-1-Phosphate Uridylyltransferase: This enzyme catalyzes the conversion of galactose-1-phosphate and UDP-glucose to glucose-1-phosphate and UDP-galactose [34] [36]. The reaction is reversible and can generate various intermediate products under specific conditions [37].

UDP-Galactose-4-Epimerase: The final step involves the interconversion of UDP-galactose and UDP-glucose, requiring NAD+ as a cofactor [36]. This reaction can generate oxidized intermediates that may undergo further transformation [38].

Fructose 3-Phosphate Degradation Pathways

Fructose metabolism through alternative pathways, particularly in erythrocytes, contributes to the formation of oxidized hexose derivatives including 3,4,5,6-tetrahydroxy-2-oxohexanal [39] [40] [41].

Fructose 3-Phosphate Formation

In human erythrocytes, fructose undergoes phosphorylation primarily at the C3 position rather than the conventional C6 position observed in hepatic metabolism [39]. This reaction is catalyzed by a specific 3-phosphokinase with:

- Km of 30 mM for extracellular fructose

- Vmax of 0.6 μmol/h per mL

- Linear dependence on incubation duration up to 5 hours [39]

Degradation Mechanisms

Fructose 3-phosphate undergoes degradation through several pathways:

Enzymatic Degradation: Specific enzymes catalyze the breakdown of fructose 3-phosphate to smaller molecular weight compounds [41]. The degradation products include 3-deoxyglucosone and related dicarbonyl compounds that share structural similarities with 3,4,5,6-tetrahydroxy-2-oxohexanal [41].

Non-Enzymatic Processes: Under physiological conditions, fructose 3-phosphate can undergo spontaneous degradation reactions including oxidation, dehydration, and rearrangement [39]. These processes are enhanced under oxidative stress conditions commonly found in erythrocytes [41].

Pathway Regulation

The biosynthesis of 3,4,5,6-tetrahydroxy-2-oxohexanal through biological pathways is regulated by multiple factors:

Enzyme Expression: The expression levels of key enzymes in galactose metabolism, fructose metabolism, and the pentose phosphate pathway are tissue-specific and respond to metabolic demands [36] [37] [44].

Cofactor Availability: The availability of cofactors such as NADP+, NAD+, and ATP influences the flux through these pathways and the formation of oxidized products [28] [29] [27].

Oxidative Stress: Cellular oxidative stress conditions enhance the formation of dicarbonyl compounds through increased oxidation of metabolic intermediates [28] [45] [29].

Substrate Concentration: The concentration of precursor molecules such as glucose, galactose, and fructose directly influences the rate of formation through mass action effects [34] [39] [40].